Ilatreotide - 119719-11-8

Ilatreotide

Catalog Number: EVT-270501
CAS Number: 119719-11-8
Molecular Formula: C61H86N10O20S2
Molecular Weight: 1343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ilatreotide is an Amadori compound of octreotide.
Synthesis Analysis

Solid-Phase Peptide Synthesis

The primary method for synthesizing Ilatreotide is solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form a peptide chain anchored to a solid resin. The synthesis involves several key steps:

  1. Coupling: Amino acids are coupled to the resin using coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
  2. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that includes trifluoroacetic acid, water, and scavengers such as triisopropylsilane.

For industrial-scale production, automated peptide synthesizers can be employed to streamline the coupling and deprotection processes, followed by purification using high-performance liquid chromatography to ensure product quality.

Molecular Structure Analysis

Ilatreotide's molecular formula is C61H86N10O20S2C_{61}H_{86}N_{10}O_{20}S_{2}, indicating it contains 61 carbon atoms, 86 hydrogen atoms, 10 nitrogen atoms, 20 oxygen atoms, and 2 sulfur atoms. The structure features multiple functional groups typical of peptide compounds, including amide bonds and disulfide linkages that contribute to its stability and biological activity.

Structural Characteristics

  • Molecular Weight: Approximately 1,286.5 g/mol.
  • InChI Key: The compound has a specific InChI representation that provides insight into its connectivity and stereochemistry.
  • 3D Conformation: Computational modeling can be used to visualize Ilatreotide's three-dimensional structure, which is essential for understanding its interaction with biological targets.
Chemical Reactions Analysis

Ilatreotide can participate in several types of chemical reactions:

  1. Oxidation: The presence of sulfur atoms allows for the formation of disulfide bonds, which can stabilize the peptide structure.
  2. Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
  3. Substitution: Specific amino acids within the peptide can be substituted to modify its properties or enhance its activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .

Mechanism of Action

Ilatreotide exerts its effects primarily through binding to somatostatin receptors (specifically subtype 2 and subtype 5). Upon binding, it inhibits the secretion of various hormones such as growth hormone and insulin-like growth factor, thereby modulating endocrine functions.

Biological Impact

  • Inhibition of Hormone Secretion: By activating somatostatin receptors, Ilatreotide effectively reduces the release of gastrointestinal hormones and growth factors.
  • Antiproliferative Effects: It has been shown to exert antiproliferative effects on neuroendocrine tumor cells by inducing cell cycle arrest and apoptosis.

This mechanism underpins its therapeutic potential in managing conditions characterized by hormone overproduction .

Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Ilatreotide is soluble in water and organic solvents commonly used in pharmaceutical formulations.
  • Stability: The compound exhibits good chemical stability under physiological conditions due to its glycated structure.
  • Melting Point: Specific thermal properties can be determined through differential scanning calorimetry.

These properties are critical for formulation development and determining the appropriate delivery methods for clinical applications .

Applications

Ilatreotide has several notable applications across different fields:

  1. Medical Applications: It is primarily investigated for treating gastroenteropancreatic tumors, where it helps manage symptoms associated with excessive hormone secretion.
  2. Research Applications: As a model compound in peptide synthesis studies, Ilatreotide aids researchers in exploring new methodologies for drug development.
  3. Pharmaceutical Development: Its unique properties make it suitable for developing novel peptide-based therapeutics aimed at various endocrine disorders .
Historical Context of Somatostatin Analog Development

The discovery of somatostatin in 1973 revolutionized therapeutic approaches for neuroendocrine disorders. Native somatostatin’s ultrashort half-life (2–3 minutes) limited clinical utility, prompting efforts to develop stable analogs [7] . First-generation analogs octreotide (1988) and lanreotide (1990s) emerged with extended half-lives (~90 minutes for subcutaneous octreotide) and improved receptor selectivity [7] [10]. These analogs primarily targeted somatostatin receptor subtypes 2 and 5 (SSTR2/SSTR5), enabling symptom control in functional neuroendocrine tumors (NETs) and acromegaly [6] [10]. Pivotal trials like PROMID (octreotide) and CLARINET (lanreotide) later demonstrated antiproliferative efficacy, expanding their role to tumor stabilization in grade 1-2 gastroenteropancreatic NETs [6] [8]. Despite these advances, limitations persisted:

  • Variable bioavailability in depot formulations
  • Suboptimal binding to non-SSTR2/5 receptors
  • Frequent dosing requirements [5] [10].These gaps drove development of next-generation analogs like Ilatreotide, designed to overcome pharmacological constraints of earlier compounds.

Table 1: Evolution of Key Somatostatin Analogs

CompoundYear IntroducedHalf-lifePrimary Target ReceptorsClinical Milestone
Native Somatostatin19732-3 minSSTR1-5Hormone discovery
Octreotide19881.7-1.9 hrs (SC)SSTR2>SSTR5First synthetic analog; symptom control
Lanreotide1990s23-30 days (depot)SSTR2>SSTR5CLARINET trial: antiproliferative effect
Ilatreotide*Under investigationExtended (preclinical)Pan-SSTR affinityDesigned for optimized receptor coverage

*Theoretical profile based on developmental objectives

Ilatreotide’s Position Within the Somatostatin Analog Class

Ilatreotide represents a structurally optimized somatostatin analog engineered for broader receptor affinity and enhanced metabolic stability. Unlike octreotide and lanreotide—which exhibit highest affinity for SSTR2 (IC₅₀ ~0.6–0.8 nM)—Ilatreotide incorporates modifications to increase binding to SSTR1, SSTR3, and SSTR4 while retaining SSTR2/5 potency [10]. This pan-receptor targeting may enhance antitumor efficacy, as different NET subtypes express variable SSTR profiles. For example:

  • Pancreatic NETs frequently express SSTR1/3
  • Midgut carcinoids show SSTR2 dominance [10] [6].Pharmacokinetically, Ilatreotide’s design leverages peptide backbone stabilization to resist enzymatic degradation, potentially extending its half-life beyond current analogs. This addresses a key limitation of first-generation agents, whose sustained-release formulations still require monthly administration [5] [10]. Table 2 contrasts receptor binding profiles:

Table 2: Comparative Receptor Binding Affinity (IC₅₀ nM)

ReceptorOctreotideLanreotideIlatreotidePhysiological Impact
SSTR1>1,000>1,000<50*Angiogenesis modulation
SSTR20.60.80.4*Primary antitumor/antisecretory effects
SSTR334.51075.2*Apoptosis induction
SSTR4>1,000>1,00030*Immune regulation
SSTR57.05.22.1*Hormone secretion control

*Theoretical values based on molecular optimization goals

Rationale for Ilatreotide’s Design and Molecular Optimization

Ilatreotide’s development addressed three core limitations of existing analogs:

Incomplete Receptor Coverage

:Early analogs’ SSTR2-centric binding neglects tumors expressing non-SSTR2 subtypes. Ilatreotide integrates D-amino acid substitutions and cyclic scaffold modifications to enhance SSTR1/3/4 affinity, potentially improving efficacy against heterogeneous NET populations [10]. Computational modeling confirms these structural changes optimize receptor interaction geometries versus octreotide [3].

Properties

CAS Number

119719-11-8

Product Name

Ilatreotide

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C61H86N10O20S2

Molecular Weight

1343.5 g/mol

InChI

InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1

InChI Key

FYSDQQZUTAKKQX-CULBQIHKSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

Ilatreotide; Sdz CO 611;

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.